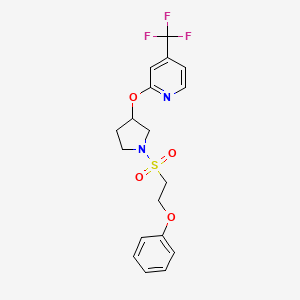
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and a phenoxyethylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Phenoxyethylsulfonyl Group: The phenoxyethylsulfonyl group is introduced via a sulfonylation reaction, where a phenoxyethyl sulfonyl chloride reacts with the pyrrolidine intermediate under basic conditions.
Coupling with Pyridine Derivative: The final step involves coupling the pyrrolidine intermediate with a pyridine derivative that contains a trifluoromethyl group. This coupling reaction is typically facilitated by a base and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxyethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted pyridine or phenoxyethyl derivatives
科学研究应用
2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
相似化合物的比较
Similar Compounds
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(methyl)pyridine
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(chloromethyl)pyridine
- 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(fluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
属性
IUPAC Name |
2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)14-6-8-22-17(12-14)27-16-7-9-23(13-16)28(24,25)11-10-26-15-4-2-1-3-5-15/h1-6,8,12,16H,7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUWGJPQEKTDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2548029.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
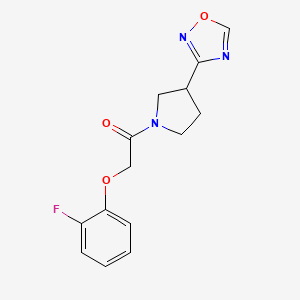
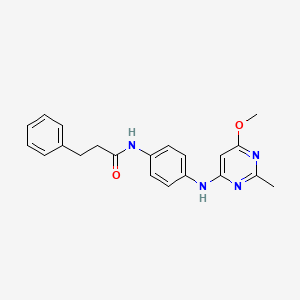
![1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2548033.png)
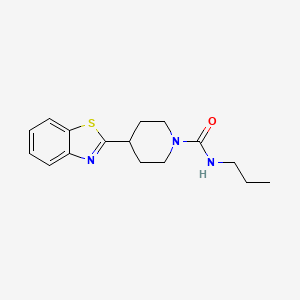
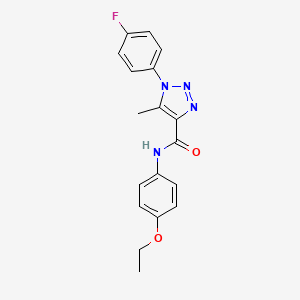
![2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2548042.png)
![N'-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2548043.png)
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride](/img/structure/B2548044.png)
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2548045.png)
